Peptide P60

FOXP3 inhibitor Peptide macrocyclization Treg suppression

Peptide P60 is a sequence-validated, cell-permeable FOXP3 inhibitor. Unlike generic alternatives, its precise 15-mer sequence (RDFQSFRKMWPFFAM) has been functionally validated via alanine-scanning mutagenesis—mutations at positions 1, 7, 8, 9, 10, and 12 abolish activity, while specific substitutions at positions 2, 5, and 11 enhance potency. This structure-activity relationship ensures lot-to-lot reproducibility for your Treg inhibition assays, FOXP3 nuclear translocation studies, and preclinical immuno-oncology models. Sourced with ≥98% purity, Peptide P60 is ideal as a reference standard or tool compound for drug delivery benchmarking.

Molecular Formula C95H132N24O20S2
Molecular Weight 1994.3 g/mol
Cat. No. B11932136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeptide P60
Molecular FormulaC95H132N24O20S2
Molecular Weight1994.3 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N
InChIInChI=1S/C95H132N24O20S2/c1-55(79(124)111-68(93(138)139)40-46-141-3)106-85(130)69(47-56-23-8-4-9-24-56)113-88(133)72(50-59-29-14-7-15-30-59)116-91(136)76-36-22-44-119(76)92(137)74(51-60-53-105-63-33-17-16-31-61(60)63)117-84(129)67(39-45-140-2)110-81(126)64(34-18-19-41-96)107-82(127)65(35-21-43-104-95(101)102)108-86(131)71(49-58-27-12-6-13-28-58)115-90(135)75(54-120)118-83(128)66(37-38-77(98)121)109-87(132)70(48-57-25-10-5-11-26-57)114-89(134)73(52-78(122)123)112-80(125)62(97)32-20-42-103-94(99)100/h4-17,23-31,33,53,55,62,64-76,105,120H,18-22,32,34-52,54,96-97H2,1-3H3,(H2,98,121)(H,106,130)(H,107,127)(H,108,131)(H,109,132)(H,110,126)(H,111,124)(H,112,125)(H,113,133)(H,114,134)(H,115,135)(H,116,136)(H,117,129)(H,118,128)(H,122,123)(H,138,139)(H4,99,100,103)(H4,101,102,104)/t55-,62-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-/m0/s1
InChIKeyCYTCHHWJGBKDPS-UZFQJSGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Peptide P60 (FOXP3 Inhibitor P60) – Product Profile and Procurement Considerations for Immuno-Oncology Research


Peptide P60 (CAS 1319725-20-6) is a synthetic 15-mer peptide that acts as a cell-permeable inhibitor of the forkhead/winged helix transcription factor FOXP3 [1]. FOXP3 is a master regulator essential for the development and immunosuppressive function of regulatory T cells (Tregs), which can restrain antitumor immune responses [2]. Peptide P60 enters cells, binds to the intermediate region of FOXP3, inhibits its nuclear translocation, and disrupts its homodimerization and interaction with the transcription factor AML1 [3]. This mechanism impairs the immunosuppressive activity of Tregs and enhances effector T cell stimulation [4].

Why Generic FOXP3 Inhibitors or Treg Modulators Cannot Substitute for Peptide P60


The functional activity of FOXP3 inhibitory peptides is exquisitely sensitive to minor sequence variations, making generic substitution unreliable. Alanine-scanning mutagenesis of Peptide P60 revealed that certain amino acid positions are critical for FOXP3 binding and Treg inhibition; alanine mutations at positions 1, 7, 8, 9, 10, and 12 were detrimental to activity [1]. Conversely, specific alanine substitutions at positions 2, 5, and 11 yielded P60-derived peptides with enhanced biological activity relative to the parent sequence [2]. This structure-activity relationship underscores that even single-residue changes can profoundly alter inhibitory potency. Therefore, using uncharacterized or generic FOXP3-targeting peptides without validated sequence-activity data risks introducing confounding variables into experimental systems and compromising reproducibility in immuno-oncology research [3].

Quantitative Evidence Guide for Selecting Peptide P60 Over Closest Analogs and Formulation Variants


P60-D2A-S5A Macrocycle Outperforms Linear Parent Peptide in FOXP3 Binding and Treg Inhibition

Macrocyclization of the optimized linear peptide P60-D2A-S5A significantly improved FOXP3 binding affinity and Treg inhibitory activity compared to the linear parent peptide P60. Surface plasmon resonance (SPR) analysis demonstrated enhanced interaction of the cyclic peptide with immobilized FOXP3 [1]. The macrocyclic variant also exhibited superior in vitro Treg inhibition [2].

FOXP3 inhibitor Peptide macrocyclization Treg suppression Immuno-oncology

IL-P60750 Liposomal Formulation Achieves 10- to 20-Fold Greater Potency than Free Peptide P60 in Ex Vivo Treg Suppression

Encapsulation of Peptide P60 into CD25-targeted immunoliposomes (IL-P60750) dramatically enhanced its potency. In ex vivo assays, IL-P60750 enabled CD8+ T cell proliferation in the presence of Tregs at doses 10 to 20 times lower than those required for free Peptide P60 [1].

Nanoparticle formulation Treg targeting CD25 immunoliposome Drug delivery

IL-P60750 Liposomal P60 Induces Complete Tumor Regression in 40% of MC38 Tumor-Bearing Mice as Monotherapy

The in vivo antitumor efficacy of IL-P60750 was evaluated in the syngeneic MC38 colon carcinoma model. IL-P60750 monotherapy induced total tumor regression in 40% of treated mice, a response rate that increased to 100% when combined with anti-PD-1 antibody [1]. This represents a benchmark for comparing the in vivo activity of different Peptide P60 formulations and delivery strategies.

Colorectal cancer model Tumor regression Immunoliposome In vivo efficacy

Alanine-Scanning Identifies Critical Residues for FOXP3 Binding and Treg Inhibition

Systematic alanine-scanning mutagenesis of Peptide P60 revealed that residues at positions 2, 5, and 11 are permissive for alanine substitution, yielding variants with enhanced activity compared to wild-type P60. In contrast, alanine mutations at positions 1, 7, 8, 9, 10, and 12 were detrimental to FOXP3 binding and Treg inhibition [1]. These findings delineate the critical pharmacophore and guide the selection of validated sequences for research use.

Structure-activity relationship Alanine scanning Peptide optimization FOXP3 interaction

IL-P60750 Liposomes Exhibit 14-Fold Higher Treg Uptake Compared to Non-Targeted Liposomes In Vitro

CD25-targeted immunoliposomes formulated with DSPE-PEG750 (IL-PEG750) achieved a 14-fold increase in Treg uptake compared to non-targeted liposomes in vitro. Additionally, IL-PEG750 showed a 2.5-fold higher uptake compared to IL-PEG2000, demonstrating that PEG chain length influences targeting efficiency [1].

Targeted drug delivery Immunoliposome CD25 targeting Treg selectivity

Peptide P60 Enhances Vaccine Efficacy Against CT26 Tumor Challenge in Mice

Co-administration of Peptide P60 with the AH1 cytotoxic T cell epitope (a CT26 tumor antigen) induced significant protection against subsequent CT26 tumor cell implantation in BALB/c mice. Mice immunized with AH1 plus P60 exhibited reduced tumor growth compared to mice receiving AH1 alone [1]. This demonstrates the utility of P60 as a vaccine adjuvant to overcome Treg-mediated immunosuppression.

Cancer vaccine CT26 colon carcinoma Treg inhibition Immunotherapy

Peptide P60: Recommended Research and Preclinical Application Scenarios Based on Validated Evidence


In Vitro Functional Studies of Treg Suppression

Peptide P60 is suitable for in vitro assays aimed at elucidating the role of FOXP3 in Treg-mediated suppression. Studies demonstrate that P60 inhibits the immunosuppressive activity of both murine and human-derived Tregs and enhances effector T cell stimulation in co-culture systems [1]. Researchers can use P60 to probe FOXP3-dependent pathways and to validate the functional impact of Treg depletion or inhibition in defined cellular models.

Mechanistic Studies of FOXP3 Nuclear Translocation and Dimerization

The defined mechanism of action—binding to the intermediate region of FOXP3, inhibiting nuclear translocation, and blocking homodimerization and interaction with AML1 [2]—makes P60 a valuable tool for investigating FOXP3 biology. It can be used in cell-based assays to study the spatiotemporal regulation of FOXP3 and its transcriptional targets NF-κB and NFAT [3].

Preclinical Evaluation of FOXP3-Targeted Cancer Immunotherapies

Peptide P60 has demonstrated efficacy in preclinical tumor models, including enhanced vaccine-induced protection against CT26 colon carcinoma [4] and synergistic activity with anti-PD-1 antibodies in MC38 tumor-bearing mice when delivered via targeted liposomes [5]. These validated in vivo outcomes support the use of P60 as a tool compound or reference standard in preclinical immuno-oncology studies exploring Treg modulation strategies.

Development and Benchmarking of Targeted P60 Formulations

Given the documented limitations of free P60 (low systemic stability, requirement for daily dosing) [6], P60 serves as a model payload for developing and benchmarking advanced drug delivery systems. The 10- to 20-fold potency enhancement observed with CD25-targeted immunoliposomes (IL-P60750) [7] provides a quantitative benchmark against which novel formulation strategies can be compared.

Technical Documentation Hub

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